N-(3-氨基丙基)-2-氟苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

APMA is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .

Synthesis Analysis

APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . Another synthesis method involves taking propane diamine and methacryloyl chloride as reactants, taking ethyl acetate as a reaction medium, and reacting in the presence of Boc .

Molecular Structure Analysis

The molecular structure of APMA is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .

Chemical Reactions Analysis

The functional monomer APMA influences the radical polymerization process because of its chain transfer ability . A mixture of NIPAM, methylene bis acrylamide (MBA), a crosslinker, and APMA as a functional monomer was used for the synthesis of the shell .

Physical And Chemical Properties Analysis

APMA is a clear/colourless liquid miscible in water . It’s a non-flammable liquid and a corrosive product .

科学研究应用

合成和化学性质

研究人员探索了各种化合物的合成及其在理解生化过程和材料科学中的应用。例如,合成光学纯的 N-Boc 保护的氟代脯氨酸作为研究氨基酰脯氨酸肽键顺反异构化的探针,展示了该化合物对理解蛋白质折叠和结构的效用 (Demange 等人,2001)。此外,对邻位取代的苯胺(包括 2-氟苯胺衍生物)抑制铜腐蚀的研究突出了这些化合物的潜在工业应用 (Khaled 和 Hackerman,2004)。

材料科学与工程

在材料科学领域,已经报道了聚苯胺、聚(3-氟苯胺)及其共聚物的合成和表征,展示了它们增加的溶解度、热稳定性和电导率。这些材料对于开发先进的电子和光子器件至关重要 (Waware 等人,2018)。

生物和环境应用

特定细菌菌株对氟苯胺衍生物的生物降解研究表明了这些化合物的环境影响和降解途径。例如,已经记录了根瘤菌属 JF-3 对 3-氟苯胺的降解,提供了对环境中合成芳香族化合物生物降解机制的见解 (Zhao 等人,2019)。

安全和危害

未来方向

APMA has been used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . It shows considerable potential for lipid-lowering therapy . The higher selectivity, specificity, stability, and in-vivo activity of APMA show considerable potential for lipid-lowering therapy .

属性

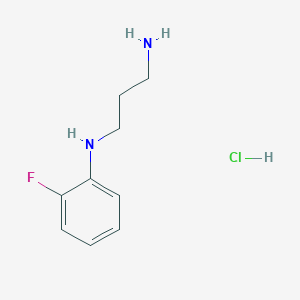

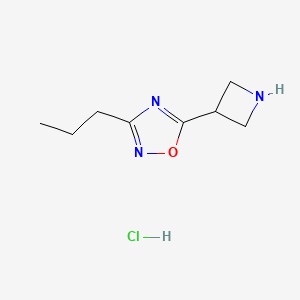

IUPAC Name |

N'-(2-fluorophenyl)propane-1,3-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMCUWBEOVQIQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCCN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-2-fluoroaniline hydrochloride | |

CAS RN |

1461714-22-6 |

Source

|

| Record name | 1,3-Propanediamine, N1-(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-aminopropyl)-2-fluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)

![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1379093.png)

![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)